molecular formula C16H21F2NO3 B5299375 2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B5299375
M. Wt: 313.34 g/mol
InChI Key: MGDMYZIXIOFKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as JNJ-42165279, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH can lead to increased levels of endocannabinoids, which has been shown to have therapeutic potential in a variety of conditions.

Mechanism of Action

2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids resulting from FAAH inhibition have been shown to have a variety of effects on the body. These include anti-inflammatory effects, analgesia, and anxiolytic effects. In addition, endocannabinoids have been shown to play a role in regulating appetite, mood, and sleep.

Advantages and Limitations for Lab Experiments

One advantage of 2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide as a research tool is its specificity for FAAH, which allows for the selective inhibition of this enzyme without affecting other pathways. However, one limitation is the potential for off-target effects, as FAAH is not the only enzyme that can metabolize endocannabinoids.

Future Directions

There are several potential future directions for research on 2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide. One area of interest is in the development of novel pain therapies, as preclinical studies have shown promising results in animal models of pain. Another area of interest is in the treatment of anxiety and depression, as endocannabinoids have been shown to play a role in regulating mood. Finally, further research is needed to fully understand the potential benefits and limitations of FAAH inhibition as a therapeutic strategy.

Synthesis Methods

The synthesis of 2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide involves several steps, including the reaction of 2,6-difluoro-4-methoxybenzoyl chloride with N-propylpiperazine, followed by the addition of tetrahydrofuran-2-ylmethylamine. The resulting product is then purified through column chromatography and recrystallization.

Scientific Research Applications

2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been in the treatment of pain, with preclinical studies showing that FAAH inhibition can reduce pain in animal models of inflammatory and neuropathic pain. Other areas of research include anxiety, depression, and addiction.

properties

IUPAC Name

2,6-difluoro-4-methoxy-N-(oxolan-2-ylmethyl)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-3-6-19(10-11-5-4-7-22-11)16(20)15-13(17)8-12(21-2)9-14(15)18/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMYZIXIOFKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CCCO1)C(=O)C2=C(C=C(C=C2F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-4-methoxy-N-propyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.